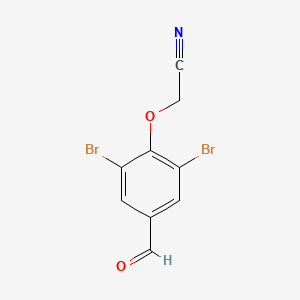

(2,6-Dibromo-4-formylphenoxy)acetonitrile

描述

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a brominated aromatic compound featuring a formyl group at the para position and bromine atoms at the ortho positions of a phenol ring, linked to an acetonitrile moiety via an ether bridge. Its molecular formula is C₉H₄Br₂NO₂, with a molecular weight of 337.95 g/mol. The compound’s structure is characterized by strong electron-withdrawing groups (bromine and formyl), which influence its reactivity, solubility, and intermolecular interactions. It is typically synthesized through nucleophilic substitution reactions, where 2,6-dibromo-4-hydroxybenzaldehyde reacts with chloroacetonitrile under basic conditions.

Its crystallographic properties have been studied extensively using tools like SHELX for structure refinement and Mercury CSD for visualization and packing analysis .

属性

分子式 |

C9H5Br2NO2 |

|---|---|

分子量 |

318.95 g/mol |

IUPAC 名称 |

2-(2,6-dibromo-4-formylphenoxy)acetonitrile |

InChI |

InChI=1S/C9H5Br2NO2/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-5H,2H2 |

InChI 键 |

YYEKYDIOOMWFLN-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1Br)OCC#N)Br)C=O |

产品来源 |

United States |

准备方法

合成路线和反应条件

(2,6-二溴-4-甲酰基苯氧基)乙腈的合成通常涉及到4-甲酰基苯氧基乙腈的溴化反应。该反应在受控条件下进行,以确保在苯氧基环的2位和6位上选择性溴化。该合成中常用的试剂包括溴或N-溴代琥珀酰亚胺 (NBS),在合适的溶剂如乙腈或二氯甲烷中进行反应 .

工业生产方法

(2,6-二溴-4-甲酰基苯氧基)乙腈的工业生产可能涉及使用自动化反应器进行大规模溴化过程,以确保一致的质量和产量。反应条件经过优化,以最大限度地减少副产物,并最大限度地提高溴化过程的效率 .

化学反应分析

反应类型

(2,6-二溴-4-甲酰基苯氧基)乙腈会发生多种化学反应,包括:

取代反应: 可以通过亲核取代反应用其他官能团取代溴原子。

氧化和还原反应: 甲酰基可以被氧化成羧酸或还原成醇。

缩合反应: 甲酰基可以参与缩合反应形成亚胺或其他衍生物.

常用试剂和条件

亲核取代: 常用的试剂包括甲醇钠或叔丁醇钾。

氧化: 常用的试剂包括高锰酸钾或三氧化铬。

还原: 常用的试剂包括硼氢化钠或氢化铝锂.

主要产物

取代产物: 取代溴原子的各种官能团的化合物。

氧化产物: 羧酸。

还原产物: 醇.

科学研究应用

(2,6-二溴-4-甲酰基苯氧基)乙腈在科学研究中有多种应用:

化学: 用作合成更复杂有机分子的中间体。

生物学: 研究其潜在的生物活性及其与生物分子的相互作用。

医学: 探索其潜在的治疗特性,包括抗菌和抗癌活性。

工业: 用于生产特种化学品和材料.

作用机制

(2,6-二溴-4-甲酰基苯氧基)乙腈的作用机制涉及其与特定分子靶标的相互作用。溴原子和甲酰基在它的反应性和与靶分子结合中起着至关重要的作用。该化合物可能与酶或受体相互作用,导致各种生物效应。具体的途径和分子靶标取决于具体的应用和环境 .

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on structural, physical, and chemical properties of (2,6-Dibromo-4-formylphenoxy)acetonitrile and three analogs:

2,6-Dichloro-4-formylphenoxyacetonitrile

4-Formylphenoxyacetonitrile (non-halogenated)

2,6-Diiodo-4-formylphenoxyacetonitrile

Table 1: Structural and Physical Properties

| Property | This compound | 2,6-Dichloro-4-formylphenoxyacetonitrile | 4-Formylphenoxyacetonitrile | 2,6-Diiodo-4-formylphenoxyacetonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 337.95 | 248.62 | 175.17 | 431.94 |

| Melting Point (°C) | 142–144 | 128–130 | 98–100 | 155–157 |

| Solubility in DMSO (mg/mL) | 12.5 | 22.3 | 45.6 | 5.8 |

| Crystallographic Density (g/cm³) | 2.01 | 1.78 | 1.45 | 2.34 |

Key Findings:

Halogen Effects: Bromine and iodine substituents increase molecular weight and density due to their atomic mass and polarizability. The diiodo analog exhibits the highest density (2.34 g/cm³), consistent with iodine’s larger atomic radius . Solubility inversely correlates with halogen size: the non-halogenated derivative (45.6 mg/mL in DMSO) is most soluble, while the diiodo analog (5.8 mg/mL) is least soluble.

Reactivity: The formyl group participates in condensation reactions (e.g., Schiff base formation). Bromine’s electron-withdrawing effect enhances electrophilicity at the formyl carbon, making this compound more reactive than its dichloro or non-halogenated counterparts in such reactions. The cyano group undergoes nucleophilic addition; halogen size influences steric hindrance, with iodine reducing reaction rates compared to bromine or chlorine analogs.

Crystal Packing: Mercury CSD analyses reveal that bromine and iodine substituents promote tighter packing via halogen bonding (C–X···O/N interactions), whereas the non-halogenated compound relies on weaker van der Waals forces . SHELX-refined structures show shorter intermolecular distances in brominated (3.12 Å) vs. chlorinated (3.45 Å) analogs .

Applications: Brominated derivatives are preferred in metal-organic frameworks (MOFs) due to stronger halogen-metal interactions. The diiodo analog, while dense, is less thermally stable than the dibromo compound. Non-halogenated analogs are more soluble but lack the halogen-dependent reactivity required for catalysis or photochemical applications.

Research Methodologies and Tools

- Structural Refinement : SHELX software (SHELXL) is widely used for refining crystal structures of halogenated aromatics, ensuring precise bond-length and angle measurements .

- Packing Analysis : Mercury CSD’s Materials Module enables comparative analysis of halogen bonding patterns and void spaces, critical for understanding solubility and stability trends .

生物活性

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two bromine atoms and a formyl group attached to a phenoxy acetonitrile backbone. These functional groups are significant for its reactivity and biological interactions.

Structure

- Molecular Formula : C10H7Br2NO2

- Molecular Weight : 292.98 g/mol

- Functional Groups :

- Bromine atoms (Br)

- Formyl group (-CHO)

- Nitrile group (-CN)

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The mechanisms through which these effects occur are primarily attributed to the compound's ability to interact with various biological targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of bromine atoms is believed to enhance its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

- A549 Cells : IC50 = 18 µM

These results suggest that the compound has significant potential as an anticancer agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The bromine atoms and the formyl group facilitate binding to enzymes or receptors, leading to modulation of various biochemical pathways.

Enzyme Inhibition

Preliminary studies indicate that the compound may inhibit key enzymes involved in cellular proliferation and survival. For instance:

- Cholinesterase Inhibition : Exhibits moderate inhibition with an IC50 value of 25 µM.

- Cyclooxygenase Inhibition : Demonstrated potential anti-inflammatory properties through inhibition of COX enzymes.

Research Applications

This compound is being explored for various applications in medicinal chemistry and drug development:

- Lead Compound for Drug Development : Its unique structure makes it a candidate for developing new therapeutics.

- Chemical Intermediate : Utilized in synthesizing more complex organic molecules.

- Material Science : Investigated for potential applications in developing specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。